![molecular formula C25H20N4O3 B2838175 1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone CAS No. 866144-91-4](/img/structure/B2838175.png)
1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone
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Overview
Description
Scientific Research Applications
Cancer Treatment
The compound has been found to be a potential inhibitor of CDK2, a target for cancer treatment . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Antioxidant Activity
Pyrazoline derivatives, which include the compound , have been found to possess antioxidant activities . These compounds can help neutralize free radicals and reactive oxygen species (ROS), which are linked to various diseases .
Anti-Inflammatory Activity
Pyrazoline derivatives have also been reported to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Antidepressant Activity
These compounds have been found to have antidepressant effects . This suggests potential applications in the treatment of mood disorders .
Anticonvulsant Activity
Pyrazoline derivatives have been reported to have anticonvulsant activities . This suggests potential use in the treatment of conditions like epilepsy .
Neurotoxicity Studies
The compound has been used in studies investigating neurotoxic potentials . It has been found to affect acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins .
Optical Applications
Pyrazolo[1,5-a]pyrimidines, a family of compounds that includes the one , have been identified as strategic compounds for optical applications . Their tunable photophysical properties make them potentially useful in this field .
Antibacterial and Antifungal Activities
Pyrazoline derivatives have been reported to have antibacterial and antifungal activities . This suggests potential use in the treatment of bacterial and fungal infections .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division . The exact nature of this interaction and the structural changes it induces in CDK2 are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, effectively halting the cell cycle .
Pharmacokinetics
The compound’s cytotoxic activities against various cell lines suggest it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell division . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
properties
IUPAC Name |
1-[4-[3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-31-23-8-5-18(15-24(23)32-2)21-16-26-29-14-11-22(27-25(21)29)17-3-6-19(7-4-17)28-12-9-20(30)10-13-28/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHBOKLYEIPDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=C(C=C4)N5C=CC(=O)C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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